2-(Dimethylamino)ethyl acrylate is a chemical compound with the molecular formula and a molecular weight of 143.18 g/mol. It is primarily used in polymer chemistry and has applications in various fields, including materials science and biomedical engineering. This compound is classified as an acrylate ester, which means it contains both an acrylate functional group and a dimethylamino group, making it a versatile monomer for synthesizing functional polymers.
The compound is commercially available under the CAS number 2439-35-2 and can be sourced from multiple suppliers. It is classified under several categories, including:
The synthesis of 2-(dimethylamino)ethyl acrylate can be achieved through several methods. A common approach involves the reaction of dimethylaminoethanol with ethyl acrylate. The synthesis can be performed under various conditions, including the use of catalysts and specific temperature controls.
One example of a synthetic route involves:
The process yields approximately 76% of 2-(dimethylamino)ethyl acrylate with a conversion rate of dimethylaminoethanol at about 82% .
The molecular structure of 2-(dimethylamino)ethyl acrylate features an acrylate group attached to a dimethylaminoethyl side chain. The structure can be represented as follows:
2-(Dimethylamino)ethyl acrylate participates in various chemical reactions typical for acrylates, including:
The reactivity ratios for copolymerization with N,N'-dimethylacrylamide have been determined using the Kelen-Tüdos method, indicating significant differences in reactivity that affect the resulting polymer's properties .
The mechanism of action for 2-(dimethylamino)ethyl acrylate primarily involves its ability to undergo free radical polymerization. In this process:
The hydrolysis behavior of polymers containing this compound has been studied, showing that temperature influences the degradation rate and stability of the amine functionality within polymeric structures .
2-(Dimethylamino)ethyl acrylate is utilized in various scientific applications, including:
The industrial synthesis of 2-(Dimethylamino)ethyl acrylate (DMAEA) predominantly employs transesterification reactions between alkyl acrylates (methyl or ethyl acrylate) and N,N-dimethylethanolamine (DMAE). This reaction is catalyzed by organotin or organotitanium compounds, which facilitate high conversion rates and selectivity under optimized conditions. Tin-based catalysts, particularly dioctyltin dilaurate [(C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂], demonstrate exceptional catalytic activity, achieving DMAEA yields exceeding 94.65% with 98.68% selectivity at 96.28% DMAE conversion. These catalysts operate at temperatures between 85-120°C and function through a mechanism where the tin center coordinates with the carbonyl oxygen of the acrylate ester, activating it for nucleophilic attack by DMAE's hydroxyl group [4].
Titanium-based catalysts, particularly tetraethyl orthotitanate or titanium(IV) tetraethanolate, offer comparable efficiency in continuous manufacturing processes. Commercial implementations utilize titanium catalysts at concentrations of approximately 0.1-0.5 wt% relative to reactants, with reactions conducted at 120-140°C. The titanium system's advantage lies in its compatibility with continuous flow systems and efficient catalyst regeneration, as demonstrated in Arkema's patented technology where it achieves 76% yield in cascade reactors [1] [9]. Both catalyst classes require precise water exclusion, as moisture hydrolyzes these metal complexes, diminishing their activity and complicating product purification.
Table 1: Comparative Analysis of Transesterification Catalysts for DMAEA Synthesis
Catalyst Type | Specific Compound | Reaction Temp (°C) | DMAE Conversion (%) | DMAEA Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|---|
Organotin | Dioctyltin dilaurate | 85-110 | 96.28 | 94.65 | 98.68 | [4] |
Organotin | Dibutyltin oxide | 90-100 | >95 | >90 | >95 | [3] |
Organotitanium | Ti(OCH₂CH₂O)₄ | 120-140 | 82 | 76 | 92.7 | [1] |
Organotitanium | Tetraisopropyl titanate | 110-130 | >95 | >90 | >95 | [9] |
Continuous flow reactors represent the state-of-the-art in DMAEA manufacturing, overcoming limitations of traditional batch processes through enhanced mass/heat transfer and precise residence time control. Modern installations employ cascaded reactor systems (typically 2-4 reactors in series) with compartmentalized design to maintain optimal temperature gradients and prevent back-mixing. In Arkema's patented configuration, the reaction mixture flows through nine compartments at 85-140°C with a controlled residence time of 3 hours, enabling 82% DMAE conversion and 92.7% selectivity toward DMAEA. This system incorporates integrated distillation columns that continuously remove co-product alcohols (methanol or ethanol), driving equilibrium toward ester formation [1] [9].
Himtek Engineering's technology exemplifies industrial optimization with a reaction-separation cascade operating at 120°C. Their design achieves near-complete conversion through careful regulation of:1) Temperature zoning (gradual increase from 85°C to 140°C across reactors)2) Catalyst injection points (staged introduction to maintain activity)3) Vacuum application (91 kPa) to lower boiling points and facilitate azeotrope separationThe continuous methodology reduces thermal degradation risks inherent in batch processing and allows for catalyst regeneration loops that minimize fresh catalyst consumption. This engineering approach achieves space-time yields approximately 40% higher than conventional batch reactors while maintaining product stability through controlled inhibitor addition [6] [9].
The high reactivity of DMAEA's acrylate moiety necessitates robust inhibition systems to prevent radical-induced polymerization during synthesis and purification. Industrial processes employ dual-inhibitor strategies combining phenothiazine (PTZ) and 4-methoxyphenol (MEHQ) or 4-hydroxy-TEMPO. Phenothiazine, typically at 2000-2500 ppm, functions as a radical scavenger during high-temperature reaction stages (85-140°C) by donating hydrogen atoms to propagating polymer chains. Meanwhile, TEMPO derivatives (50-100 ppm) act as nitroxide-mediated polymerization inhibitors through radical trapping mechanisms [1].
Post-synthesis stabilization utilizes MEHQ (1000 ppm) for storage and transportation, as its effectiveness increases at lower temperatures (<25°C). The inhibition system must be carefully balanced – excessive phenothiazine can cause product discoloration, while insufficient inhibitor levels risk runaway polymerization. Commercial DMAEA specifications require inhibitor packages that maintain product stability for >6 months under refrigerated storage (0-10°C), with MEHQ being preferred for its resistance to hydrolysis compared to phenolic alternatives [1] [7].
Table 2: Inhibitor Systems in DMAEA Manufacturing and Storage
Process Stage | Primary Inhibitor | Concentration Range | Co-Inhibitor | Function | Critical Parameters |
---|---|---|---|---|---|
Reaction | Phenothiazine (PTZ) | 2000-2500 ppm | 4-HO-TEMPO (50 ppm) | Prevents thermal polymerization at 85-140°C | Must resist catalyst interactions |
Distillation | PTZ + TEMPO | 1500-2000 ppm PTZ | None | Prevents polymerization in vapor phase | Thermal stability >100°C |
Storage | MEHQ | 800-1200 ppm | None | Long-term stability at 0-25°C | Low volatility; hydrolytic stability |
Quaternization | TEMPO derivatives | 300-500 ppm | None | Stabilization during exothermic reaction | Solubility in aqueous systems |
When ethyl acrylate serves as the transesterification feedstock, efficient ethanol removal becomes critical for driving reaction equilibrium toward DMAEA. This is achieved through azeotropic distillation exploiting the ethanol/ethyl acrylate binary azeotrope (composition: 72.7% ethanol / 26.3% ethyl acrylate; boiling point: 77.5°C at atmospheric pressure). Industrial systems employ fractionating columns with 5:1 reflux ratios operating at 71°C overhead temperature, enabling selective separation while minimizing acrylate loss [1] [2].
Advanced configurations integrate distillation directly with continuous reactors, as demonstrated in Arkema's process where the ethanol/ethyl acrylate azeotrope (designated Fraction F1) is continuously removed from the head of each reactor compartment. This approach maintains ethanol concentration below 2.5 wt% in the reaction mixture, shifting equilibrium to achieve 92.7% selectivity toward DMAEA. The process operates under mild vacuum (91 kPa) to reduce boiling temperatures and prevent thermal degradation. After separation, ethyl acrylate is recovered from the azeotrope through differential condensation or membrane separation and recycled to the reaction feed, achieving >95% solvent utilization efficiency [1] [6].
Table 3: Azeotropic Distillation Parameters in Ethyl Acrylate Transesterification
Azeotrope Component | Weight Percentage (%) | Boiling Point (°C) | Distillation Temperature (°C) | Reflux Ratio | Ethanol Concentration in Residue |
---|---|---|---|---|---|
Ethanol | 72.7 | 77.5 (at 101.3 kPa) | 71 (at 91 kPa system pressure) | 5:1 | <2.52% |
Ethyl acrylate | 26.3 | ||||
Separation efficiency | >98% ethyl acrylate recovery | - | - | - | - |
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